molecular formula C22H20FNO4 B4263337 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4263337
M. Wt: 381.4 g/mol
InChI Key: RFKXHGQELLYRRT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinedione core, which is known for its biological activity and potential therapeutic properties.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c1-28-20-10-13(4-7-18(20)25)16-11-21(27)24-17-8-14(9-19(26)22(16)17)12-2-5-15(23)6-3-12/h2-7,10,14,16,25H,8-9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXHGQELLYRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinolinedione core, followed by the introduction of the fluorophenyl and hydroxy-methoxyphenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.

    Substitution: The fluorophenyl and hydroxy-methoxyphenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted quinolinedione compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its quinolinedione core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The quinolinedione core can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The fluorophenyl and hydroxy-methoxyphenyl groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
  • 7-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
  • 7-(4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Uniqueness

The presence of the fluorophenyl group in 7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts unique electronic properties, enhancing its reactivity and binding affinity. This makes it distinct from similar compounds with different substituents, such as chlorine, bromine, or methyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
7-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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